molecular formula C21H28N4O3S B2385277 4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 872613-76-8

4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2385277
M. Wt: 416.54
InChI Key: FHLFZVIAUUCBFO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound is part of a broader category of chemicals that are synthesized for various purposes, including the exploration of their potential biological activities. For instance, novel derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity (Kumara et al., 2015). These studies contribute to the understanding of the compound's role in developing new antimicrobial agents.

Crystal Structure and Molecular Analysis

Research on compounds with similar structures includes the synthesis and characterization of derivatives for understanding their crystal structure and molecular interactions. For example, studies have been conducted on derivatives to shed light on their reactive sites for electrophilic and nucleophilic nature through density functional theory (DFT) calculations (Kumara et al., 2017). Such research provides valuable insights into the compound's chemical behavior, stability, and potential applications in material science and pharmaceuticals.

Biological Activities and Applications

The broader family of chemicals to which the specified compound belongs has been explored for various biological activities. This includes the investigation of their potential as inhibitors or activators of specific biochemical pathways, their antimicrobial properties, and their interaction with biological molecules. For instance, studies on similar compounds have revealed significant antibacterial activity, underscoring their potential in developing new therapeutic agents (Subbulakshmi N. Karanth et al., 2019).

Material Science and Polymer Research

Compounds with similar structural characteristics have also been investigated for their applications in material science, particularly in the synthesis of polymers with specific properties. Research in this area focuses on developing new materials with desirable thermal stability, solubility, and mechanical properties for various industrial applications (S. Hsiao et al., 2000).

properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-21(2,3)15-10-8-14(9-11-15)19(27)22-12-18-24-25-20(28-18)29-13-17(26)23-16-6-4-5-7-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLFZVIAUUCBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

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